molecular formula C20H25N3O2 B12519064 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one

4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one

Cat. No.: B12519064
M. Wt: 339.4 g/mol
InChI Key: SLKPWBHOCHYIOZ-UHFFFAOYSA-N
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Description

4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one is a complex organic compound that features an adamantyl group, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized with glyoxal to yield the desired imidazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity to these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one is unique due to its combination of an adamantyl group with an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one

InChI

InChI=1S/C20H25N3O2/c1-25-16-4-2-15(3-5-16)20(17(24)22-18(21)23-20)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H3,21,22,23,24)

InChI Key

SLKPWBHOCHYIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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